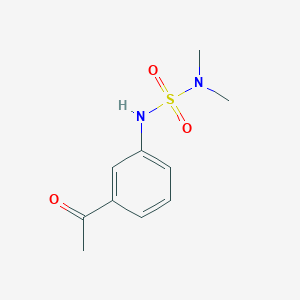

1-Acetyl-3-(dimethylsulfamoylamino)benzene

Description

BenchChem offers high-quality 1-Acetyl-3-(dimethylsulfamoylamino)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-3-(dimethylsulfamoylamino)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-3-(dimethylsulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-8(13)9-5-4-6-10(7-9)11-16(14,15)12(2)3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCDUUBFPDSSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1-Acetyl-3-(dimethylsulfamoylamino)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Acetyl-3-(dimethylsulfamoylamino)benzene, also known as N'-(3-acetylphenyl)-N,N-dimethylsulfamide[1], is a molecule of interest in the field of medicinal chemistry due to the presence of both an acetophenone and a dimethylsulfamoylamino group. Arylsulfonamides are a well-established pharmacophore found in a wide range of therapeutic agents. The incorporation of a dimethylsulfamoylamino moiety onto an acetophenone scaffold presents an opportunity for the development of new chemical entities with potential biological activity. This guide provides a proposed synthetic route and a comprehensive characterization protocol for this compound, addressing the current gap in available literature.

Proposed Synthesis Pathway

The proposed synthesis of 1-Acetyl-3-(dimethylsulfamoylamino)benzene is a two-step process commencing from the readily available starting material, 3-nitroacetophenone. The initial step involves the reduction of the nitro group to an amine, yielding 3-aminoacetophenone. The subsequent and final step is the sulfonylation of the newly formed amino group with dimethylsulfamoyl chloride to afford the target compound.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 1-Acetyl-3-(dimethylsulfamoylamino)benzene.

Experimental Protocols

Step 1: Synthesis of 3-Aminoacetophenone

3-Aminoacetophenone is a known compound that can be synthesized via the reduction of 3-nitroacetophenone[2][3]. A common and effective method involves the use of iron powder in the presence of an acid.

Materials:

-

3-Nitroacetophenone

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium Carbonate (Na₂CO₃)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 3-nitroacetophenone (1 equivalent) and iron powder (3 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v) is prepared.

-

The mixture is heated to reflux with vigorous stirring.

-

Concentrated HCl (0.5 equivalents) is added portion-wise to the refluxing mixture.

-

After the addition is complete, the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filter cake is washed with hot ethanol.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is basified with a saturated solution of sodium carbonate until a pH of ~8 is reached.

-

The product is extracted with ethyl acetate (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 3-aminoacetophenone.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 1-Acetyl-3-(dimethylsulfamoylamino)benzene

This step involves the reaction of 3-aminoacetophenone with dimethylsulfamoyl chloride in the presence of a base.

Materials:

-

3-Aminoacetophenone

-

Dimethylsulfamoyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

3-Aminoacetophenone (1 equivalent) is dissolved in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Pyridine or triethylamine (1.2 equivalents) is added to the solution.

-

Dimethylsulfamoyl chloride (1.1 equivalents), dissolved in a small amount of dichloromethane, is added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Acetyl-3-(dimethylsulfamoylamino)benzene.

Characterization Data

The following tables summarize the expected physical and spectroscopic data for 1-Acetyl-3-(dimethylsulfamoylamino)benzene based on its chemical structure and data from analogous compounds.

Physical and Chemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₄N₂O₃S[1] |

| Molecular Weight | 242.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. |

| Solubility | Soluble in common organic solvents like DCM, ethyl acetate, and acetone. Insoluble in water. |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~8.0-7.4 (aromatic protons), ~2.9 (s, 6H, N(CH₃)₂), ~2.6 (s, 3H, COCH₃), ~7.2 (br s, 1H, NH). The exact shifts and coupling constants of the aromatic protons will be indicative of the 1,3-disubstitution pattern. |

| ¹³C NMR | δ (ppm): ~198 (C=O), ~140-120 (aromatic carbons), ~38 (N(CH₃)₂), ~27 (COCH₃). |

| IR (cm⁻¹) | ~3250 (N-H stretch), ~1680 (C=O stretch), ~1350 & ~1160 (S=O asymmetric and symmetric stretches), ~1600-1450 (aromatic C=C stretches). |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ = 243.08, [M+Na]⁺ = 265.06. |

Signaling Pathways and Logical Relationships

As the biological activity of 1-Acetyl-3-(dimethylsulfamoylamino)benzene has not been reported, a specific signaling pathway cannot be described. However, the arylsulfonamide moiety is a known pharmacophore that can interact with various biological targets. For instance, many carbonic anhydrase inhibitors and cyclooxygenase-2 (COX-2) inhibitors contain an arylsulfonamide group. The logical relationship for its potential mechanism of action would start with the compound interacting with a target protein, leading to a modulation of its activity, which in turn would affect a downstream signaling cascade.

Generalised Target Interaction Diagram

Caption: Generalised logical flow of compound-target interaction.

Conclusion

This technical guide provides a robust and detailed framework for the synthesis and characterization of 1-Acetyl-3-(dimethylsulfamoylamino)benzene. The proposed two-step synthesis is based on well-established and reliable chemical transformations. The comprehensive characterization data presented will be invaluable for the verification of the synthesized compound. This document serves as a critical resource for researchers and professionals in drug development, enabling the exploration of this novel molecule and its potential therapeutic applications. The availability of a clear synthetic and analytical protocol is the first step towards unlocking the potential of 1-Acetyl-3-(dimethylsulfamoylamino)benzene in the broader landscape of medicinal chemistry.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Acetyl-3-(dimethylsulfamoylamino)benzene

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 1-Acetyl-3-(dimethylsulfamoylamino)benzene, also known as N'-(3-acetylphenyl)-N,N-dimethylsulfamide. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established methodologies for the determination of its key physicochemical parameters, alongside predicted values to guide initial research and development efforts.

Core Molecular Information

The fundamental molecular details of 1-Acetyl-3-(dimethylsulfamoylamino)benzene have been established and are crucial for any further experimental work.

| Identifier | Value | Source |

| Chemical Name | 1-Acetyl-3-(dimethylsulfamoylamino)benzene | N/A |

| Synonym | N'-(3-acetylphenyl)-N,N-dimethylsulfamide | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₃S | [1] |

| Molecular Weight | 242.29 g/mol | [2] |

| CAS Number | Not available | N/A |

Predicted Physicochemical Data

In the absence of direct experimental data, computational predictions serve as a valuable starting point for understanding the likely behavior of a compound. The following table summarizes predicted physicochemical properties for 1-Acetyl-3-(dimethylsulfamoylamino)benzene. These values are derived from computational models and should be confirmed by experimental analysis.

| Property | Predicted Value | Notes |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Water Solubility | Data not available | Given the presence of polar functional groups, some degree of aqueous solubility is expected. |

| pKa | Data not available | The sulfonamide group is acidic, and the acetyl group can influence the overall acidity. |

| logP | Data not available | The logP value will be influenced by the balance of hydrophilic (sulfonamide, acetyl) and lipophilic (benzene ring, dimethyl groups) moieties. |

Experimental Protocols for Physicochemical Characterization

To ascertain the definitive physicochemical properties of 1-Acetyl-3-(dimethylsulfamoylamino)benzene, the following established experimental protocols are recommended.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound.

Methodology: Capillary Method

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic. Given that 1-Acetyl-3-(dimethylsulfamoylamino)benzene is likely a solid at room temperature, this protocol would be applicable if it were found to be a low-melting solid or liquid.

Methodology: Ebulliometry

-

A small quantity of the substance is placed in a boiling tube fitted with a reflux condenser to prevent vapor loss.

-

A calibrated thermometer is positioned with its bulb in the vapor phase above the liquid.

-

The liquid is heated to its boiling point.

-

The temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling point.

Solubility Determination

Understanding a compound's solubility in various solvents is critical for formulation and biological studies.

Methodology: Shake-Flask Method

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for predicting its behavior in biological systems.

Methodology: Potentiometric Titration

-

A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the compound.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the titration curve, typically as the pH at which half of the compound has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology: Shake-Flask Method (Octanol-Water)

-

A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water).

-

Equal volumes of the n-octanol and water phases are combined in a flask with a known amount of the compound.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined analytically.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as 1-Acetyl-3-(dimethylsulfamoylamino)benzene.

Caption: Workflow for Physicochemical Characterization.

References

1-Acetyl-3-(dimethylsulfamoylamino)benzene CAS number and IUPAC name

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical entity provisionally named 1-Acetyl-3-(dimethylsulfamoylamino)benzene, also known by its systematic name, N'-(3-acetylphenyl)-N,N-dimethylsulfamide. Despite a thorough search of chemical databases and scientific literature, a specific CAS number has not been assigned to this compound, suggesting it may not be a widely synthesized or commercially available substance.

Chemical Identity

While a registered CAS number is not available, the compound's structure can be inferred from its nomenclature. The IUPAC name is likely N-(3-acetylphenyl)-N,N-dimethylsulfamide . This name precisely describes the molecular structure: a dimethylsulfamide group attached to the nitrogen of a 3-aminoacetophenone scaffold.

| Identifier | Value |

| Common Name | 1-Acetyl-3-(dimethylsulfamoylamino)benzene |

| Systematic Name | N'-(3-acetylphenyl)-N,N-dimethylsulfamide |

| IUPAC Name | N-(3-acetylphenyl)-N,N-dimethylsulfamide |

| CAS Number | Not Assigned |

| Molecular Formula | C₁₀H₁₄N₂O₃S |

| Molecular Weight | 242.29 g/mol |

Proposed Synthesis Pathway

A plausible synthetic route for N-(3-acetylphenyl)-N,N-dimethylsulfamide would involve the reaction of 3-aminoacetophenone with dimethylsulfamoyl chloride. This is a standard method for the formation of sulfonamides. The reaction would likely proceed via nucleophilic acyl substitution, where the amino group of 3-aminoacetophenone attacks the sulfonyl chloride.

A generalized experimental workflow for this synthesis is proposed below.

Experimental Protocol Considerations

A detailed, validated experimental protocol for the synthesis of N-(3-acetylphenyl)-N,N-dimethylsulfamide is not available in the reviewed literature. However, a general procedure based on known sulfonamide synthesis methodologies would involve the following steps:

-

Reaction Setup : 3-Aminoacetophenone is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath.

-

Addition of Base : A tertiary amine base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

-

Addition of Sulfonyl Chloride : Dimethylsulfamoyl chloride is added dropwise to the stirred solution, maintaining the low temperature.

-

Reaction Monitoring : The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Workup : Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification : The crude product is purified, typically by column chromatography on silica gel, to yield the final N-(3-acetylphenyl)-N,N-dimethylsulfamide.

Data and Signaling Pathways

Due to the absence of this compound in major chemical and biological databases, there is no available quantitative data regarding its physicochemical properties, biological activity, or involvement in any signaling pathways. Researchers interested in this molecule would need to perform de novo synthesis and characterization, followed by biological screening to ascertain its properties and potential applications.

Conclusion

N-(3-acetylphenyl)-N,N-dimethylsulfamide is a chemically well-defined but currently uncharacterized molecule. While its synthesis is theoretically straightforward via the reaction of 3-aminoacetophenone and dimethylsulfamoyl chloride, the lack of a registered CAS number and published data indicates it is not a commonly studied compound. This dossier provides a foundational understanding for researchers who may be interested in synthesizing and exploring the properties of this novel chemical entity. Any further investigation would require primary research to establish its chemical and biological profile.

A Technical Guide to the Biological Activity Screening of Novel Benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential methodologies for screening novel benzene derivatives for potential therapeutic applications. It covers key experimental protocols, data presentation strategies, and the visualization of critical workflows and cellular pathways.

Introduction

Benzene and its derivatives represent a core scaffold in medicinal chemistry, found in numerous approved drugs. The functionalization of the benzene ring allows for the exploration of vast chemical space, leading to the discovery of novel compounds with diverse biological activities. The initial screening of these new chemical entities is a critical step in the drug discovery pipeline, designed to identify promising lead compounds for further development. This process involves a battery of in vitro assays to assess their cytotoxic, antimicrobial, enzyme-inhibiting, and receptor-binding properties.

Key Screening Assays and Experimental Protocols

A systematic approach to screening involves a tiered strategy, beginning with broad cytotoxicity assessments, followed by more specific assays based on the therapeutic target.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the potential toxicity of novel compounds and establishing a therapeutic window.[1] These tests expose living cells to various concentrations of the test compound to measure cell viability.[1]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that assesses cell metabolic activity.[1] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2] The amount of formazan produced is directly proportional to the number of living cells.[1]

Experimental Protocol: MTT Assay

-

Cell Plating: Seed cells (e.g., HeLa, MCF-7, or non-cancerous HEK293) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the novel benzene derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24 or 48 hours).[2]

-

MTT Addition: After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

-

Solubilization: Remove the MTT-containing medium and add an organic solvent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.[4]

b) Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[5][6]

Experimental Protocol: LDH Assay

-

Cell Plating and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Sample Collection: After the treatment period, collect the cell culture supernatant from each well.

-

LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture, as per the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Antimicrobial Activity Screening

These assays determine the ability of a compound to inhibit the growth of or kill microorganisms.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to quantify the antimicrobial activity of a compound by determining its MIC.[7][8] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Experimental Protocol: Broth Microdilution

-

Compound Preparation: Prepare a series of twofold dilutions of the benzene derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[8]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9] For more quantitative results, a growth indicator like resazurin can be added, which changes color in the presence of metabolically active cells.[7]

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[10][11] Enzyme inhibition assays measure the ability of a compound to reduce the activity of a target enzyme.[12]

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Dissolve the enzyme, its specific substrate, and the benzene derivative (inhibitor) in suitable solvents.[12]

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and various concentrations of the test compound. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.[12]

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the wells.[12]

-

Reaction Monitoring: Monitor the rate of the reaction by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer or microplate reader.[12][13]

-

Data Analysis: Compare the reaction rates in the presence and absence of the inhibitor. Calculate the percentage of inhibition for each concentration of the benzene derivative and determine the IC₅₀ value.[12]

Receptor-Ligand Binding Assays

These assays are crucial for identifying compounds that interact with specific cellular receptors.[14] They measure the affinity of a ligand (the test compound) for a receptor.

Competitive Binding Assay

In a competitive binding assay, the novel benzene derivative competes with a known radiolabeled or fluorescently labeled ligand for binding to the target receptor.[15]

Experimental Protocol: Competitive Binding Assay

-

Reagent Preparation: Prepare a source of the receptor (e.g., cell membranes expressing the receptor) and a solution of a high-affinity radioligand for that receptor.

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (the benzene derivative).[16]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid filtration through a filter mat that traps the cell membranes.[16]

-

Quantification: Measure the amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the test compound. The resulting curve is used to calculate the IC₅₀ value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[16]

Data Presentation: Quantitative Analysis

Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of novel compounds. Tables are an effective way to summarize key parameters like IC₅₀ and MIC values.

Table 1: In Vitro Cytotoxicity of Novel Benzene Derivatives

| Compound ID | Structure | Cell Line | Incubation Time (h) | IC₅₀ (µM)[4] | Selectivity Index* |

|---|---|---|---|---|---|

| BD-001 | [Structure] | MCF-7 (Breast Cancer) | 48 | 8.4[2] | 5.2 |

| BD-001 | [Structure] | HEK293 (Normal) | 48 | 43.7 | |

| BD-002 | [Structure] | HeLa (Cervical Cancer) | 48 | 15.2 | 2.1 |

| BD-002 | [Structure] | HEK293 (Normal) | 48 | 31.9 | |

| BD-003 | [Structure] | LNCaP (Prostate Cancer) | 72 | 5.6 | 8.9 |

| BD-003 | [Structure] | HEK293 (Normal) | 72 | 49.8 |

*Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells

Table 2: Antimicrobial Activity of Novel Benzene Derivatives

| Compound ID | Structure | S. aureus MIC (µg/mL)[8] | E. coli MIC (µg/mL)[17] | C. albicans MIC (µg/mL)[17] |

|---|---|---|---|---|

| BD-004 | [Structure] | 12.5[8] | >100 | 50 |

| BD-005 | [Structure] | 25[8] | >100 | 25 |

| BD-006 | [Structure] | 50 | 50 | 12.5 |

Table 3: Enzyme Inhibitory Activity of Novel Benzene Derivatives

| Compound ID | Structure | Target Enzyme | IC₅₀ (mM)[18] |

|---|---|---|---|

| BD-007 | [Structure] | Acetylcholinesterase (AChE) | 1.003[18] |

| BD-008 | [Structure] | Tyrosinase | 1.19[18] |

| BD-009 | [Structure] | α-Glucosidase | 1.000[18] |

Visualization of Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes and relationships.

General Workflow for Biological Activity Screening

The following diagram outlines a typical high-throughput screening (HTS) workflow for identifying and validating bioactive small molecules.[19][20][21]

Caption: High-throughput screening workflow for novel compounds.

Signaling Pathway Modulation

Benzene and its metabolites are known to induce oxidative stress, which can modulate various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[22] This pathway plays a critical role in inflammation, cell survival, and proliferation.

Caption: Simplified NF-κB signaling pathway activated by benzene metabolites.

Conclusion

The biological activity screening of novel benzene derivatives is a multifaceted process that requires a combination of robust, validated assays and clear data interpretation. By employing the systematic workflows and detailed protocols outlined in this guide, researchers can efficiently identify and characterize promising lead compounds. The integration of cytotoxicity, antimicrobial, enzyme inhibition, and receptor binding assays provides a comprehensive initial profile of a compound's biological effects, paving the way for more advanced preclinical and clinical development.

References

- 1. kosheeka.com [kosheeka.com]

- 2. researchgate.net [researchgate.net]

- 3. High-Throughput RT-PCR for small-molecule screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds [mdpi.com]

- 9. Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.biobide.com [blog.biobide.com]

- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

The Sulfonamide Scaffold: A Versatile Tool for Targeting Diverse Therapeutic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group, -S(=O)₂NR₂R₃, has proven to be a remarkably versatile scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse mechanisms of action. Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing compounds have evolved far beyond their initial application, now encompassing treatments for a multitude of conditions including cancer, inflammation, diabetes, and viral infections. This technical guide provides a comprehensive overview of the key therapeutic targets of sulfonamide-based drugs, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid researchers and drug development professionals in this dynamic field.

Key Therapeutic Targets and Quantitative Inhibition Data

The efficacy of sulfonamide-containing drugs stems from their ability to bind to and modulate the activity of a variety of enzymes and receptors. The following tables summarize the quantitative inhibition data for several key therapeutic targets.

Dihydropteroate Synthase (DHPS)

The classical target for antibacterial sulfonamides is DHPS, an essential enzyme in the bacterial folic acid synthesis pathway. Sulfonamides act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA).

| Compound | Organism | IC₅₀ | Reference |

| Sulfamethoxazole | Escherichia coli | 1.5 µM | [1] |

| Sulfadiazine | Staphylococcus aureus | 2.8 µM | [1] |

| Dapsone | Mycobacterium leprae | 0.8 µM | [2] |

| Compound 11a (a novel N-sulfonamide 2-pyridone) | E. coli | 2.76 µg/mL | [1] |

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various isoforms are targeted for the treatment of glaucoma, edema, and certain cancers.

| Compound | hCA Isoform | Kᵢ (nM) | Reference |

| Acetazolamide | hCA I | 240 | [3] |

| Acetazolamide | hCA II | 19 | [3] |

| Acetazolamide | hCA IX | 25 | [3] |

| Acetazolamide | hCA XII | 8.8 | [3] |

| Dorzolamide | hCA II | 0.5 | [4] |

| Brinzolamide | hCA II | 3.1 | [4] |

| Compound 15 (a novel sulfonamide) | hCA II | 3.3 | [5] |

| Compound 15 (a novel sulfonamide) | hCA IX | 6.1 | [5] |

Cyclooxygenase-2 (COX-2)

Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.05 | 300 | [6] |

| Valdecoxib | 5.0 | 0.005 | 1000 | [7] |

| Compound 6b (a novel benzenesulfonamide) | 13.16 | 0.04 | 329 | [6] |

| Compound 6j (a novel benzenesulfonamide) | 12.48 | 0.04 | 312 | [6] |

| PYZ16 (a diarylpyrazole) | 5.58 | 0.52 | 10.73 | [8] |

Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin hormones.

| Compound | IC₅₀ (nM) | Reference |

| Sitagliptin | 4.380 ± 0.319 | [9] |

| Linagliptin | 1 | [10] |

| Compound 2f (a novel benzylidene derivative) | 1.266 ± 0.264 | [9] |

| Compound I (a sulfonyl-based compound) | 6.7 | [10] |

| Compound II (a sulfonyl-based compound) | 39 | [10] |

Janus Kinases (JAKs)

JAKs are non-receptor tyrosine kinases that play a critical role in cytokine signaling. Their inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. While many JAK inhibitors exist, specific quantitative data for sulfonamide-containing JAK inhibitors is an area of ongoing research.

HIV Protease

HIV protease is an essential enzyme for the replication of the human immunodeficiency virus. Sulfonamide-containing compounds have been developed as potent inhibitors of this enzyme.

| Compound | WT (nM) | AM (nM) | NAM (nM) | ANAM (nM) | Reference |

| Indinavir | 0.543 | 4.4 | 481 | 1102 | [11] |

| Nelfinavir | 0.254 | 1.9 | - | - | [11] |

WT: Wild Type, AM: Amprenavir Mutant, NAM: Nelfinavir/Amprenavir Mutant, ANAM: Atazanavir/Nelfinavir/Amprenavir Mutant

Hedgehog Signaling Pathway (Smoothened, SMO)

The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Smoothened (SMO), a G protein-coupled receptor, is a key target for inhibition.

| Compound | Target | IC₅₀ | Reference |

| Vismodegib (GDC-0449) | SMO-WT | <0.1 µM | |

| Vismodegib (GDC-0449) | SMO-D473H | >60 µM | |

| Sonidegib (LDE225) | SMO (human) | 2.5 nM | |

| HH-13 (a novel benzimidazole) | SMO-WT | <0.1 µM | |

| HH-13 (a novel benzimidazole) | SMO-D473H | <0.2 µM | |

| HH-20 (a novel benzimidazole) | SMO-WT | <0.1 µM | |

| HH-20 (a novel benzimidazole) | SMO-D473H | <0.2 µM |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and for designing new experiments. The following diagrams were generated using the DOT language.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. The following sections provide methodologies for key assays used to evaluate the inhibitory activity of sulfonamide-containing compounds against their respective targets.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHPS.

Materials:

-

Recombinant DHPS enzyme

-

Pterin pyrophosphate (substrate)

-

p-Aminobenzoic acid (PABA, substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 5 mM DTT)

-

Test sulfonamide compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm (for coupled assays) or a method to detect dihydropteroate.

Procedure:

-

Prepare serial dilutions of the test sulfonamide compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant DHPS enzyme to all wells except the negative control and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of pterin pyrophosphate and PABA to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a strong acid).

-

The amount of product formed can be quantified. For example, a coupled enzyme assay with dihydrofolate reductase can be used where the oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.[1]

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow Method)

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase isoform

-

Buffer (e.g., 20 mM HEPES, pH 7.4)

-

pH indicator (e.g., phenol red)

-

CO₂-saturated water

-

Test sulfonamide compounds

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare solutions of the purified CA isoform and the test sulfonamide compounds in the assay buffer.

-

The stopped-flow instrument is set up with two syringes. One syringe contains the enzyme solution (with or without the inhibitor), and the other contains the CO₂-saturated water and pH indicator.

-

The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ produces protons, causing a pH drop.

-

The initial rate of the reaction is determined from the linear phase of the absorbance change.

-

The assay is repeated with varying concentrations of the inhibitor.

-

Inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).[5]

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe.

Materials:

-

Recombinant human COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Ampliflu Red)

-

Test sulfonamide compounds

-

96-well black microplate

-

Fluorescence microplate reader (e.g., Ex/Em = 535/587 nm)

Procedure:

-

Prepare serial dilutions of the test sulfonamide compounds.

-

In a 96-well plate, add the test compounds, COX-2 enzyme, heme, and the fluorometric probe. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence in kinetic mode for a set duration (e.g., 10-20 minutes).

-

The rate of the reaction is determined from the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic substrate by DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Test sulfonamide compounds

-

96-well black microplate

-

Fluorescence microplate reader (e.g., Ex/Em = 360/460 nm)

Procedure:

-

Prepare serial dilutions of the test sulfonamide compounds.

-

In a 96-well plate, add the test compounds and the DPP-4 enzyme. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at 37°C for a defined time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a further period (e.g., 30 minutes).

-

Measure the fluorescence intensity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Janus Kinase (JAK) Inhibition Assay (Luminescent)

This assay measures the kinase activity of a JAK family member through the quantification of ATP consumption.

Materials:

-

Recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3)

-

Kinase assay buffer

-

Substrate peptide

-

ATP

-

Luminescent kinase activity detection reagent (e.g., Kinase-Glo®)

-

Test sulfonamide compounds

-

96-well white microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test sulfonamide compounds.

-

In a 96-well plate, add the test compounds, JAK enzyme, and substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the luminescent kinase activity detection reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity.

-

Incubate for a short period to stabilize the signal.

-

Measure the luminescence.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

HIV Protease Inhibition Assay (Fluorometric)

This assay is based on the cleavage of a quenched fluorescent substrate by HIV protease.

Materials:

-

Recombinant HIV-1 protease

-

Assay buffer

-

Quenched fluorogenic peptide substrate

-

Test sulfonamide compounds

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test sulfonamide compounds.

-

In a 96-well plate, add the test compounds and HIV-1 protease.

-

Incubate at 37°C for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence in kinetic mode as the substrate is cleaved.

-

The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value.

Smoothened (SMO) Inhibition Assay (Cell-Based Reporter Assay)

This assay measures the inhibition of Hedgehog pathway signaling in cells by monitoring the activity of a Gli-responsive reporter gene.

Materials:

-

A suitable cell line (e.g., NIH/3T3) stably transfected with a Gli-responsive luciferase reporter construct.

-

Conditioned medium containing a Sonic hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG).

-

Cell culture medium and supplements.

-

Test sulfonamide compounds.

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cell line in a 96-well plate and allow the cells to attach overnight.

-

Treat the cells with serial dilutions of the test sulfonamide compounds for a short pre-incubation period.

-

Stimulate the Hedgehog pathway by adding Shh-conditioned medium or a Smoothened agonist. Include unstimulated and stimulated control wells.

-

Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 24-48 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Calculate the percent inhibition of Hedgehog signaling for each compound concentration and determine the IC₅₀ value.

Conclusion

The sulfonamide scaffold continues to be a cornerstone of modern drug discovery, demonstrating remarkable adaptability in targeting a wide range of biomolecules implicated in various diseases. The information presented in this guide highlights the breadth of therapeutic opportunities for sulfonamide-containing compounds and provides a practical resource for researchers in this field. By leveraging the quantitative data, detailed experimental protocols, and pathway visualizations provided, scientists can accelerate the design and development of novel, highly effective sulfonamide-based therapeutics. The ongoing exploration of new targets and the refinement of existing sulfonamide inhibitors promise a bright future for this enduring and impactful class of molecules.

References

- 1. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Real-world data on the efficacy and safety of hedgehog pathway inhibitors in patients with basal cell carcinoma: Experience of a tertiary Australian centre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 4. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. KEGG PATHWAY Database [genome.jp]

- 8. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Solubility and Stability of 1-Acetyl-3-(dimethylsulfamoylamino)benzene in DMSO: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for evaluating the solubility and stability of the compound 1-Acetyl-3-(dimethylsulfamoylamino)benzene in dimethyl sulfoxide (DMSO). Given the critical role of DMSO as a solvent in early-stage drug discovery, understanding a compound's behavior within it is paramount for reliable screening and data interpretation. This document outlines standard experimental protocols, data presentation strategies, and the underlying principles of these assessments.

Solubility Assessment in DMSO

The solubility of a compound is a critical physicochemical parameter that influences its biological activity and formulation development. In the context of early drug discovery, compounds are often stored and serially diluted from high-concentration DMSO stock solutions. Therefore, both the intrinsic solubility in DMSO and the aqueous solubility from a DMSO stock are important considerations.

Kinetic vs. Thermodynamic Solubility

Two primary types of solubility are assessed in drug discovery:

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is a high-throughput method that mimics the conditions of many biological assays.[1][2][3]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution.[1][2][3][4] It is a more time- and resource-intensive measurement but provides a more accurate representation of the compound's intrinsic solubility.

Experimental Protocols for Solubility Determination

Common methods for determining kinetic solubility include nephelometry (light scattering) and direct UV absorption after filtration.[5]

Protocol: Nephelometric Kinetic Solubility Assay [5]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Acetyl-3-(dimethylsulfamoylamino)benzene in 100% DMSO (e.g., 10 mM).

-

Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[5]

-

Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations.[5]

-

Mixing and Incubation: Mix the contents thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours).[5]

-

Measurement: Use a nephelometer to measure the light scattering in each well. Increased light scattering indicates the presence of precipitated compound.[5]

-

Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to a blank control.

Protocol: Shake-Flask Method for Thermodynamic Solubility [1][3]

-

Compound Addition: Add an excess amount of solid 1-Acetyl-3-(dimethylsulfamoylamino)benzene to a known volume of DMSO in a glass vial.

-

Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][4]

-

Sample Preparation: Centrifuge the solution to pellet the excess solid. Carefully remove an aliquot of the supernatant.

-

Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to directly assess the solubility of a compound in deuterated DMSO (DMSO-d6).[6][7]

Protocol: NMR Solubility Assessment [6]

-

Sample Preparation: Prepare a series of solutions of 1-Acetyl-3-(dimethylsulfamoylamino)benzene in DMSO-d6 at varying concentrations.

-

NMR Acquisition: Acquire 1H NMR spectra for each sample.

-

Data Analysis: The solubility limit is identified as the highest concentration at which all compound-related peaks are sharp and well-resolved. The presence of broad peaks or the appearance of a solid precipitate indicates that the solubility limit has been exceeded.

Data Presentation for Solubility

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Solubility of 1-Acetyl-3-(dimethylsulfamoylamino)benzene in DMSO

| Parameter | Method | Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Kinetic Solubility | Nephelometry | PBS (pH 7.4) with 1% DMSO | 25 | Data | Data |

| Thermodynamic Solubility | Shake-Flask with HPLC-UV | 100% DMSO | 25 | Data | Data |

| Thermodynamic Solubility | NMR | 100% DMSO-d6 | 25 | Data | Data |

Note: "Data" indicates where experimentally determined values would be inserted.

Figure 1. Experimental workflows for kinetic and thermodynamic solubility determination.

Stability Assessment in DMSO

Evaluating the stability of a compound in its DMSO stock solution is crucial to ensure the integrity of the compound during storage and handling, which can impact the reliability of screening data. Stability is typically assessed using a stability-indicating analytical method, most commonly HPLC.[8][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[11][12][13] This involves subjecting the compound to harsh conditions to accelerate its decomposition. For compounds that are poorly soluble in water, a co-solvent like DMSO may be used.[14]

Typical Stress Conditions for Forced Degradation: [13]

-

Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C).

-

Photostability: Exposing the compound to a controlled light source, as per ICH Q1B guidelines.[13]

Experimental Protocol for Stability Assessment in DMSO

Protocol: Stability of 1-Acetyl-3-(dimethylsulfamoylamino)benzene in DMSO

-

Stock Solution Preparation: Prepare an accurately concentrated solution of the compound in DMSO (e.g., 1 mg/mL).

-

Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution using a validated stability-indicating HPLC method to determine the initial purity and concentration.

-

Storage: Store the remaining stock solution under defined conditions (e.g., room temperature, 4°C, -20°C) and protected from light.

-

Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stock solution and re-analyze it using the same HPLC method.

-

Data Analysis: Compare the chromatograms from each time point to the initial (T=0) chromatogram. Calculate the percentage of the parent compound remaining and quantify any new peaks corresponding to degradation products. Mass balance should be assessed to account for all components.[14]

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated HPLC method that can separate the parent compound from any potential degradation products and impurities.[8][9][10]

Key Steps in Method Development:

-

Column and Mobile Phase Screening: Evaluate different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with modifiers like formic acid or ammonium acetate) to achieve optimal separation.

-

Forced Degradation Sample Analysis: Analyze samples from forced degradation studies to ensure the method can resolve the parent peak from all degradation product peaks.

-

Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Data Presentation for Stability

Stability data should be tabulated to show the change in purity over time under different storage conditions.

Table 2: Stability of 1-Acetyl-3-(dimethylsulfamoylamino)benzene in DMSO (1 mg/mL) by HPLC

| Storage Condition | Time Point | Purity of Parent Compound (%) | Total Impurities/Degradants (%) |

| Room Temperature (~25°C) | T=0 | Data | Data |

| 24 Hours | Data | Data | |

| 1 Week | Data | Data | |

| 4°C | T=0 | Data | Data |

| 24 Hours | Data | Data | |

| 1 Week | Data | Data | |

| -20°C | T=0 | Data | Data |

| 1 Week | Data | Data | |

| 1 Month | Data | Data |

Note: "Data" indicates where experimentally determined values would be inserted.

Figure 2. Logical flow for assessing the stability of a compound in DMSO.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of 1-Acetyl-3-(dimethylsulfamoylamino)benzene in DMSO. By employing the detailed experimental protocols for kinetic and thermodynamic solubility, alongside a robust stability assessment program utilizing forced degradation and a validated stability-indicating HPLC method, researchers can generate high-quality, reliable data. This information is essential for making informed decisions throughout the drug discovery and development process, from initial screening to lead optimization and formulation.

References

- 1. conceptlifesciences.com [conceptlifesciences.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. enamine.net [enamine.net]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. ijtsrd.com [ijtsrd.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. lubrizolcdmo.com [lubrizolcdmo.com]

- 12. biomedres.us [biomedres.us]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. sgs.com [sgs.com]

Predicted Metabolic Pathways of 1-Acetyl-3-(dimethylsulfamoylamino)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the predicted metabolic pathways of the novel chemical entity 1-Acetyl-3-(dimethylsulfamoylamino)benzene. In the absence of direct experimental data for this specific compound, this document provides a scientifically-grounded predictive framework based on the known biotransformation of its core functional moieties: an acetanilide group, a substituted benzene ring, and a dimethylsulfonamide group. The predicted metabolic pathways involve a series of Phase I and Phase II reactions, primarily mediated by cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). This guide also presents standardized experimental protocols for the in vitro investigation of its metabolism and provides templates for the systematic presentation of quantitative data. The objective is to furnish researchers with a robust starting point for the preclinical assessment and metabolic profiling of this compound.

Introduction

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. The compound 1-Acetyl-3-(dimethylsulfamoylamino)benzene possesses a unique combination of functional groups that are susceptible to a variety of metabolic transformations. Understanding these potential pathways is essential for its development as a potential therapeutic agent or for assessing its toxicological risk. This document synthesizes established principles of drug metabolism to propose the most likely biotransformation routes for this molecule.

Predicted Metabolic Pathways

The metabolism of 1-Acetyl-3-(dimethylsulfamoylamino)benzene is predicted to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions are anticipated to introduce or expose functional groups, preparing the molecule for Phase II conjugation. Key predicted Phase I transformations include:

-

Aromatic Hydroxylation: The benzene ring is a prime target for hydroxylation, primarily mediated by CYP enzymes. The positions ortho and para to the acetyl and sulfamoylamino groups are the most likely sites of oxidation due to electronic activation.

-

N-Dealkylation: The N,N-dimethylsulfamoyl group is susceptible to oxidative N-demethylation by CYPs, leading to the formation of the N-desmethyl and N,N-didesmethyl metabolites and the release of formaldehyde.[1][2]

-

Deacetylation: The acetyl group on the aniline nitrogen can be hydrolyzed by amidases to yield the corresponding aromatic amine.

-

Oxidative Deamination: The dimethylamino group could potentially undergo oxidative deamination, although this is generally a less common pathway for sulfonamides.

Phase II Metabolism

The parent compound and its Phase I metabolites, particularly those with newly introduced hydroxyl or amino groups, are expected to undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.

-

Glucuronidation: Phenolic metabolites formed through aromatic hydroxylation are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of O-glucuronides.

-

Sulfation: The hydroxylated metabolites can also be conjugated with a sulfonate group by sulfotransferases (SULTs) to form sulfate esters.

-

N-Acetylation: If deacetylation of the parent compound occurs, the resulting primary amine can be re-acetylated by N-acetyltransferases (NATs).

The predicted metabolic pathways are visualized in the following diagram:

Data Presentation

Quantitative analysis of in vitro metabolic stability and metabolite formation is crucial. The following tables provide a standardized format for presenting such data.

Table 1: In Vitro Metabolic Stability

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Human Hepatocytes |

| t1/2 (min) | Data | Data | Data |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data | Data | Data |

| Predicted Hepatic Clearance (CLh, mL/min/kg) | Data | Data | Data |

Table 2: Metabolite Profiling and Quantification

| Metabolite | Formation Rate (pmol/min/mg protein) | Percentage of Total Metabolites |

| Parent Compound | - | - |

| Hydroxylated Metabolite 1 | Data | Data |

| Hydroxylated Metabolite 2 | Data | Data |

| N-Desmethyl Metabolite | Data | Data |

| Glucuronide Conjugate | Data | Data |

| Sulfate Conjugate | Data | Data |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to investigate the metabolism of 1-Acetyl-3-(dimethylsulfamoylamino)benzene.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of the compound.

Materials:

-

Pooled human or animal liver microsomes

-

1-Acetyl-3-(dimethylsulfamoylamino)benzene

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with internal standard (IS) for quenching

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of 1-Acetyl-3-(dimethylsulfamoylamino)benzene in a suitable organic solvent (e.g., DMSO).

-

Pre-warm a suspension of liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C.

-

Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system to the microsome suspension.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Metabolite Identification in Hepatocytes

Objective: To identify the major metabolites formed in a more complete cellular system.

Materials:

-

Cryopreserved human or animal hepatocytes

-

Hepatocyte culture medium

-

1-Acetyl-3-(dimethylsulfamoylamino)benzene

-

Cold acetonitrile for extraction

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Protocol:

-

Thaw and plate hepatocytes according to the supplier's instructions.

-

Allow the cells to attach and recover.

-

Treat the hepatocytes with 1-Acetyl-3-(dimethylsulfamoylamino)benzene (e.g., 10 µM) in culture medium.

-

Incubate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Collect the cell culture medium and lyse the cells.

-

Extract the metabolites from the combined medium and lysate with cold acetonitrile.

-

Centrifuge to remove cell debris.

-

Analyze the supernatant using high-resolution LC-MS/MS to identify potential metabolites based on their accurate mass and fragmentation patterns.

The following diagram illustrates a general workflow for in vitro metabolism studies:

Conclusion

This technical guide provides a predictive overview of the metabolic pathways of 1-Acetyl-3-(dimethylsulfamoylamino)benzene, based on the well-established biotransformation of its constituent chemical groups. The proposed pathways, involving aromatic hydroxylation, N-dealkylation, deacetylation, and subsequent Phase II conjugations, serve as a foundational hypothesis for experimental investigation. The provided experimental protocols and data presentation templates offer a standardized approach for researchers to systematically characterize the metabolism of this novel compound, which is a critical step in its preclinical development and safety assessment. Future in vitro and in vivo studies are necessary to confirm these predicted pathways and to quantify the contribution of each metabolic route.

References

- 1. Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The microsomal demethylation of N,N-dimethylbenzamides. Substituent and kinetic deuterium isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 1-Acetyl-3-(dimethylsulfamoylamino)benzene

Despite a comprehensive search for spectroscopic data (NMR, IR, MS), experimental protocols, and related biological pathways for 1-Acetyl-3-(dimethylsulfamoylamino)benzene, also known as N'-(3-acetylphenyl)-N,N-dimethylsulfamide, no specific experimental data for this compound could be located in the public domain.

Efforts to retrieve detailed ¹H NMR, ¹³C NMR, infrared spectroscopy, and mass spectrometry data from scientific literature and chemical databases were unsuccessful. While information on structurally related compounds is available, the precise experimental results and protocols for the target molecule have not been published or indexed in accessible resources.

Consequently, the core requirements of this technical guide, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the visualization of associated signaling pathways, cannot be fulfilled at this time due to the absence of primary data.

Further research, including the chemical synthesis and subsequent spectroscopic analysis of 1-Acetyl-3-(dimethylsulfamoylamino)benzene, would be required to generate the data necessary to produce the requested in-depth technical guide.

Methodological & Application

Application Note: High-Throughput Analysis of Benzene and Aromatic Compounds in Various Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of benzene and other volatile aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided are applicable to a range of matrices, including petroleum products, beverages, and food items. The methodologies are based on established standards such as ASTM D5769 and are designed to ensure high precision, accuracy, and linearity.[1][2][3] This document provides detailed experimental protocols, data presentation in tabular format for easy comparison, and visual workflows to guide the user through the analytical process.

Introduction

Benzene is a critical compound to monitor due to its carcinogenic nature and its prevalence as an industrial solvent and a component of gasoline.[4] Its presence in consumer products, such as soft drinks and other beverages, is also a significant concern.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the selective and sensitive determination of benzene and related aromatic compounds.[4][6] This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6] This application note presents a comprehensive guide for the GC-MS analysis of benzene, adaptable for various research and quality control applications.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique is crucial for accurate and reproducible results and varies depending on the sample matrix.

a) Gasoline and Petroleum Products (based on ASTM D5769):

-

Accurately weigh approximately 0.8 g of the gasoline sample into a GC autosampler vial.[1]

-

Add a known amount (approximately 0.04 g) of an internal standard mixture.[1] The internal standard mixture typically contains deuterated compounds such as benzene-d6, ethylbenzene-d10, and naphthalene-d8.[1][3]

-

Seal the vial and mix thoroughly.

b) Soft Drinks and Other Beverages:

-

To prevent the loss of volatile benzene, quickly transfer 10 g of the sample into a tared headspace vial.[5]

-

Fortify the sample with a known concentration of a deuterated internal standard, such as d6-benzene.[5]

-

Immediately seal the vial and mix by vortexing or shaking.[5]

c) General Liquid Samples (Direct Injection):

For samples in a volatile organic solvent, direct injection may be suitable.

-

Ensure the sample is free of particulates by centrifugation if necessary.[7]

-

The recommended concentration for direct injection is approximately 10 µg/mL to achieve a column loading of about 10 ng with a 1 µL injection.[7]

-

Use volatile organic solvents such as dichloromethane, hexane, or methanol.[7] Aqueous samples are not suitable for direct GC-MS analysis without extraction.[7]

GC-MS Instrumentation and Conditions

The following tables outline typical GC-MS parameters for the analysis of benzene and related aromatic compounds. These conditions are based on ASTM D5769 and can be adapted for other applications.[1]

Table 1: Gas Chromatograph (GC) Conditions [1]

| Parameter | Value |

| Inlet | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 0.1 - 1.0 μL |

| Liner | Focus liner, 4 mm |

| Carrier Gas | Helium |

| Column | Agilent HP-RFG Intuvo GC column (20 m x 0.10 mm, 0.40 µm) or equivalent |

| Oven Program | Initial Temp: 100°C for 0.25 min, Ramp 1: 100°C/min to 200°C, Ramp 2: 50°C/min to 250°C, Hold for 0.75 min |

| Total Run Time | Approximately 11.3 minutes |

Table 2: Mass Spectrometer (MS) Conditions [1]

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Source Temperature | 200 - 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temp. | 250 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

For quantitative analysis, SIM mode is often preferred for its higher sensitivity and selectivity.[8] Key ions for benzene and internal standards are monitored.

Quantitative Data Presentation

Calibration is performed using a series of standards of known concentrations to establish a linear range. The following table summarizes typical performance data for the analysis of aromatic compounds in gasoline.

Table 3: Calibration and Precision Data for Aromatic Compounds in Gasoline [1]

| Compound | Calibration Range (weight %) | Coefficient of Determination (R²) | Repeatability (RSD%) |

| Benzene | 0.1 - 4.0 | > 0.999 | < 1.0 |

| Toluene | 1.55 - 20.01 | > 0.997 | < 1.0 |

| Total Aromatics | 10 - 42 | > 0.999 | < 1.0 |

RSD% was determined from 21 consecutive injections of an aromatic performance standard.[1]

Visualized Workflows and Relationships

The following diagrams illustrate the key workflows and logical relationships in the GC-MS analysis of benzene compounds.

Caption: General workflow for GC-MS analysis of benzene.

Caption: Key factors influencing data quality in GC-MS analysis.

Conclusion

The GC-MS methodologies detailed in this application note provide a reliable framework for the routine analysis of benzene and other aromatic compounds in diverse matrices. Adherence to these protocols, including proper sample preparation and optimized instrument conditions, will ensure high-quality, reproducible data suitable for regulatory compliance, quality control, and research applications. The provided workflows and data tables serve as a practical guide for laboratory personnel.

References

- 1. agilent.com [agilent.com]

- 2. agilent.com [agilent.com]

- 3. analiticasal.com [analiticasal.com]

- 4. gcms.cz [gcms.cz]

- 5. Determination of Benzene in Soft Drinks and Other Beverages | FDA [fda.gov]

- 6. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples [mdpi.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]

Application Notes and Protocols for In Vivo Evaluation of Novel Synthetic Anti-Inflammatory Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vivo evaluation of novel synthetic compounds with potential anti-inflammatory activity. It includes detailed protocols for commonly used animal models of inflammation, data presentation guidelines, and an overview of key signaling pathways involved in the inflammatory response.

Introduction